10-(4-Methylphenyl)acridin-9(10H)-one
Description
Historical Trajectories and Contemporary Significance of the Acridin-9(10H)-one Scaffold in Synthetic and Materials Chemistry
The journey of the acridin-9(10H)-one scaffold, also known as acridone (B373769), dates back to the late 19th and early 20th centuries, with its initial exploration rooted in the burgeoning field of synthetic dyes. The planar, electron-rich nature of the acridone core gives rise to unique photophysical properties, which were historically harnessed for the creation of vibrant and stable colorants. Over the decades, the significance of this scaffold has transcended its initial applications, finding a prominent place in medicinal chemistry. Acridone derivatives have been investigated for a wide array of biological activities, including anticancer, antiviral, antibacterial, and antimalarial properties. sigmaaldrich.comptfarm.pl The planar structure of the acridone nucleus allows it to intercalate with DNA, a mechanism that underpins some of its therapeutic effects. researchgate.net
In the realm of contemporary materials chemistry, the acridin-9(10H)-one scaffold is experiencing a renaissance. Its inherent fluorescence and thermal stability make it an attractive building block for the design of advanced organic materials. nih.gov These derivatives are being explored for their applications in organic light-emitting diodes (OLEDs), fluorescent probes for chemical sensing, and as photocatalysts. rsc.org The ability to functionalize the nitrogen atom at the 10-position provides a versatile handle for tuning the electronic and photophysical properties of the resulting molecules, allowing for the rational design of materials with tailored characteristics.
Systematic Review of 10-(4-Methylphenyl)acridin-9(10H)-one and Relevant Acridin-9(10H)-one Derivatives within Academic Inquiry
While the parent acridin-9(10H)-one has been extensively studied, academic inquiry into specific N-aryl derivatives like this compound has been more focused. The synthesis of such N-substituted acridones is often achieved through transition metal-catalyzed cross-coupling reactions, with the Ullmann condensation being a classic and effective method. thieme-connect.de This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. In the context of this compound, this would involve the reaction of acridin-9(10H)-one with a p-tolyl halide or the intramolecular cyclization of an appropriately substituted N-(4-methylphenyl)anthranilic acid.
The introduction of the 4-methylphenyl (p-tolyl) group at the 10-position significantly influences the compound's physical and chemical properties. This substituent can affect the molecule's solubility, crystal packing, and electronic characteristics. Research on related 10-aryl acridin-9(10H)-one derivatives has shown that the nature of the aryl substituent can modulate the photophysical properties, such as the fluorescence quantum yield and emission wavelength. For instance, the electronic nature of the substituent on the N-phenyl ring can tune the energy levels of the frontier molecular orbitals, thereby altering the absorption and emission spectra.
To provide a comparative perspective, the following tables summarize key data for this compound and some of its relevant derivatives.
Table 1: Physical and Spectral Properties of Selected 10-Substituted Acridin-9(10H)-ones
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Acridin-9(10H)-one | C₁₃H₉NO | 195.22 | >300 chemicalbook.comsigmaaldrich.com |
| 10-Methylacridin-9(10H)-one | C₁₄H₁₁NO | 209.24 | 199-202 thieme-connect.de |
| 10-Phenylacridin-9(10H)-one | C₁₉H₁₃NO | 271.31 | 274-279 sigmaaldrich.com |
| This compound | C₂₀H₁₅NO | 285.34 | Data not available |
Table 2: Spectroscopic Data of Selected 10-Substituted Acridin-9(10H)-ones
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| Acridin-9(10H)-one | Data available chemicalbook.comresearchgate.net | Data available researchgate.net | Data available |
| 10-Methylacridin-9(10H)-one | Data available | Data available | Data available |
| 10-Phenylacridin-9(10H)-one | Data available | Data available | Data available |
| This compound | Data not available | Data not available | Data not available |
Structural Framework and Foundational Concepts for Research on this compound
The structural framework of this compound is defined by the rigid, planar tricyclic acridone core, to which a p-tolyl group is attached at the nitrogen atom. The acridone system itself is characterized by extensive π-conjugation across the three fused rings. The planarity of this core is a crucial feature, influencing its ability to participate in π-π stacking interactions in the solid state and to intercalate into the base pairs of DNA. researchgate.net
The methyl group on the phenyl ring is an electron-donating group, which can subtly influence the electron density of the acridone core through inductive and hyperconjugative effects. This can impact the molecule's reactivity and its interaction with other molecules or biological targets.
Foundational research concepts for this compound would involve:
Synthesis and Optimization: Developing efficient and scalable synthetic routes to obtain the pure compound, likely involving variations of the Ullmann condensation or other cross-coupling methodologies. thieme-connect.de
Structural Characterization: Detailed analysis using techniques such as X-ray crystallography to determine the precise bond lengths, bond angles, and the dihedral angle between the aromatic rings. Spectroscopic methods like NMR (¹H and ¹³C), IR, and mass spectrometry are essential for confirming the molecular structure.
Photophysical Studies: Investigating the absorption and emission properties, including quantum yield and fluorescence lifetime, to understand how the p-tolyl substituent modulates the electronic transitions of the acridone chromophore.
Computational Modeling: Employing theoretical methods, such as Density Functional Theory (DFT), to calculate the optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and to predict the electronic and spectral properties of the molecule.
A thorough understanding of these foundational concepts is crucial for unlocking the full potential of this compound in various applications, from materials science to medicinal chemistry.
Structure
3D Structure
Properties
CAS No. |
102023-92-7 |
|---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
10-(4-methylphenyl)acridin-9-one |
InChI |
InChI=1S/C20H15NO/c1-14-10-12-15(13-11-14)21-18-8-4-2-6-16(18)20(22)17-7-3-5-9-19(17)21/h2-13H,1H3 |
InChI Key |
ZRLAXMGVDSRBRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
Strategies for the Synthesis of N-Substituted Acridin-9(10H)-ones
The construction of the N-substituted acridone (B373769) core, such as in 10-(4-Methylphenyl)acridin-9(10H)-one, relies on several key synthetic strategies that form the central tricyclic ring system.
The most established and widely utilized method for synthesizing N-substituted acridones is the Jourdan-Ullmann condensation reaction. nih.govmdpi.comresearchgate.netresearchgate.net This classical approach typically involves two main steps: the copper-catalyzed N-arylation of an anthranilic acid derivative followed by an acid-catalyzed intramolecular cyclization.
The initial step is a copper-catalyzed cross-coupling reaction between an o-halobenzoic acid and an aniline (B41778) derivative. nih.govwikipedia.org For the synthesis of the precursor to this compound, this would involve the reaction of a 2-halobenzoic acid with 4-methylaniline (p-toluidine). The resulting intermediate is an N-phenylanthranilic acid derivative. ptfarm.pl
The second step involves the cyclization of the N-phenylanthranilic acid intermediate to form the acridone ring. This is commonly achieved by heating in the presence of a strong acid like sulfuric acid or polyphosphoric acid (PPA). nih.govptfarm.plresearchgate.net The harsh conditions of traditional Ullmann reactions, often requiring high temperatures and stoichiometric copper, have led to the development of improved catalytic systems. wikipedia.org
Table 1: Examples of Classical Ullmann Condensation and Cyclization
To overcome the limitations of classical methods, such as long reaction times and high energy consumption, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. nih.govnih.gov Microwave irradiation can dramatically accelerate the synthesis of acridones and their derivatives, often leading to higher yields in a fraction of the time required by conventional heating. clockss.orgrsc.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Acridone Synthesis
| Reaction Type | Conventional Method | Microwave Method | Improvement | Reference |
|---|---|---|---|---|
| Bernthsen Acridine (B1665455) Cyclization | 8 hours at 200°C | 5-7 minutes at 200-210°C | Drastic reduction in reaction time | clockss.org |
| N-alkylation of acridone | Refluxing for extended periods | 10 minutes | Faster reaction, good yield (70%) | proquest.com |
| Three-component synthesis of acridinediones | Not specified | Reaction in water | Good to excellent yields, improved protocol | ijcce.ac.ir |
More advanced strategies for constructing the acridone skeleton involve the use of highly reactive intermediates like benzynes and radicals. jocpr.com An alternative to the Ullmann coupling involves the reaction of an anthranilate with a benzyne (B1209423), which can be generated in situ. nih.gov This approach, reported by Larock and coworkers, utilizes a trimethylsilylphenyl triflate and cesium fluoride (B91410) to form the benzyne intermediate, which then couples with the anthranilate. nih.govresearchgate.netresearchgate.net
Another innovative method describes the intermolecular insertion of a benzyne into the C–N bond of a β-lactam. This insertion is followed by a ring expansion and subsequent reaction with another benzyne unit to ultimately yield an N-phenyl acridone. caltech.edu Radical-mediated reactions also provide a pathway to acridones, offering different reactivity patterns compared to traditional ionic mechanisms. jocpr.comnih.gov
Oxidative cyclization represents another key strategy for the final ring-closing step to form the acridone system. researchgate.net This method typically starts with a pre-formed precursor, such as an o-arylamino benzophenone. mdpi.comresearchgate.net The cyclization is then promoted by an oxidizing agent. For example, the aromatization of 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones to the fully unsaturated acridone can be achieved by microwave irradiation in nitrobenzene, which serves as both the solvent and the oxidant. nih.govmdpi.com This approach avoids the need for strong acids often used in classical cyclizations.
Multicomponent Reaction Pathways to Acridin-9(10H)-one Frameworks
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation. semanticscholar.org Several MCRs have been developed for the synthesis of the acridone framework or its immediate precursors. researchgate.net
A notable example is a Ce(IV)-catalyzed three-component reaction involving chalcones, anilines, and β-ketoesters. nih.govmdpi.comnih.gov This reaction first constructs a highly substituted dihydro-m-terphenyl derivative, which can then undergo a microwave-assisted thermal cyclization to afford dihydroacridinones. nih.govresearchgate.net Such pathways are advantageous as they build molecular complexity rapidly and often require only a single purification step. nih.gov One-pot, three-component syntheses of acridine-1,8-diones have also been reported using dimedone, arylglyoxals, and ammonium (B1175870) acetate (B1210297) under microwave irradiation in water. ijcce.ac.ir
Catalytic Syntheses of Acridin-9(10H)-one Derivatives
Catalysis is central to the modern synthesis of acridones, offering milder conditions and greater functional group tolerance compared to stoichiometric methods. While copper catalysis is foundational to the Ullmann reaction, palladium catalysis has emerged as a powerful tool for novel transformations. wikipedia.org
Palladium-catalyzed dual C-H carbonylation of diarylamines provides a direct route to the acridone skeleton, using a safe carbon monoxide source. organic-chemistry.org Furthermore, palladium-mediated C–H bond activation allows for the direct arylation of the pre-formed acridone ring at specific positions, a transformation that is difficult to achieve through classical methods. acs.orgresearchgate.net Other transition metals have also been employed; for instance, a cobalt-on-carbon catalyst derived from rice husks has been used for the green, microwave-assisted synthesis of acridine derivatives via a one-pot multicomponent pathway. rsc.org
Table 3: Overview of Catalytic Systems in Acridone Synthesis
| Catalyst System | Reaction Type | Substrates | Key Feature | Reference |
|---|---|---|---|---|
| Copper(I) | Ullmann Condensation (C-N coupling) | Aryl halides, Anilines/Amines | Classical method for N-arylation | wikipedia.org |
| Palladium(II) Acetate | Dual C-H Carbonylation | Diarylamines | Direct acridone formation from diarylamines | organic-chemistry.org |
| Palladium(II) Acetate | C-H Bond Arylation | N-(pyridin-2-yl)-9(10H)-acridinone, Potassium aryltrifluoroborates | Site-selective functionalization of the acridone core | researchgate.net |
| Cerium(IV) Ammonium Nitrate | Three-Component Reaction | Chalcones, Anilines, β-ketoesters | Efficient construction of acridone precursors | nih.govmdpi.com |
Advanced Derivatization of the Acridin-9(10H)-one Core
The this compound scaffold, with its rigid, planar, and electron-rich nature, serves as a versatile platform for advanced chemical transformations. These modifications are crucial for fine-tuning the molecule's physicochemical and biological properties, leading to the development of novel materials and therapeutic agents. Advanced derivatization strategies focus on regioselective functionalization, modifications at the N10-position, and the synthesis of complex molecular architectures.
Regioselective Functionalization and Substituent Introduction
The introduction of substituents onto the acridin-9(10H)-one core at specific positions is a key strategy for modulating its electronic and steric properties. The electron-rich aromatic rings of the acridone system are susceptible to electrophilic substitution reactions, though controlling the regioselectivity can be challenging due to the presence of multiple reactive sites.
Recent advancements in catalysis have provided powerful tools for the regioselective functionalization of heterocyclic compounds. While specific examples for the direct C-H functionalization of this compound are not extensively documented, palladium-catalyzed methods developed for the broader acridone class offer significant potential. For instance, the use of a directing group at the N10-position can facilitate site-selective C-H bond activation and subsequent arylation. In a study on N-(pyridin-2-yl)-9(10H)-acridinone, a palladacycle intermediate was successfully employed to achieve ortho-C-H bond arylation and alkylation. researchgate.net This strategy suggests that by introducing a suitable directing group onto the 10-(4-methylphenyl) substituent, or by leveraging the inherent directing capabilities of the acridone core itself, regioselective functionalization could be achieved.
The positions on the acridone core (C1-C8) exhibit different reactivities based on electronic effects from the carbonyl and the N-aryl groups. Computational studies and experimental evidence on related acridone systems indicate that the electron density is highest at the C2, C4, C5, and C7 positions, making them likely targets for electrophilic attack. The specific substitution pattern on the N-aryl group, in this case, the 4-methylphenyl group, can further influence this reactivity.
Table 1: Potential Regioselective Functionalization Reactions for this compound
| Reaction Type | Reagents and Conditions | Potential Products |
| Halogenation | N-Halosuccinimide (NBS, NCS), Lewis acid catalyst | Halogenated derivatives at electron-rich positions |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivatives |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acylated derivatives |
| Palladium-Catalyzed C-H Arylation | Aryl halide, Pd catalyst, ligand, base | Arylated derivatives at specific C-H bonds |
N10-Alkylation and Acylation Reactions
While the subject compound already possesses an aryl substituent at the N10 position, further transformations involving this position are conceptually limited. However, the broader context of N10-alkylation and acylation of the parent acridin-9(10H)-one is a fundamental aspect of its chemistry, often preceding the introduction of aryl groups or as a means to introduce other functionalities.
Generally, the N-alkylation of acridones can be achieved by reacting the acridone with an alkyl halide in the presence of a base. The weakly basic nature of the nitrogen atom in the acridone nucleus necessitates the use of strong bases such as potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), or sodium hydride (NaH) under anhydrous conditions to facilitate the reaction. nih.gov Microwave-assisted synthesis has also been employed to promote N-alkylation efficiently without the need for a solvent. nih.gov
N-acylation of the acridone core introduces a carbonyl group at the N10-position, which can serve as a handle for further derivatization. For example, a series of 10-(4-phenylpiperazine-1-carbonyl)acridin-9(10H)-ones have been synthesized as potent inhibitors of tubulin polymerization. nih.gov This transformation is typically achieved by reacting the acridone with an appropriate acyl chloride or carbamoyl (B1232498) chloride in the presence of a base.
Table 2: General N10-Alkylation and Acylation Reactions of the Acridone Core
| Reaction Type | Reactants | Reagents and Conditions | General Product Structure |
| N-Alkylation | Acridin-9(10H)-one, Alkyl halide (R-X) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | 10-Alkyl-acridin-9(10H)-one |
| N-Acylation | Acridin-9(10H)-one, Acyl chloride (R-COCl) | Base (e.g., Pyridine, Triethylamine), Solvent | 10-Acyl-acridin-9(10H)-one |
| N-Carbamoylation | Acridin-9(10H)-one, Carbamoyl chloride | Base, Solvent | 10-(Carbamoyl)acridin-9(10H)-one |
Synthesis of Complex Acridin-9(10H)-one Conjugates and Macrocycles
The this compound moiety can be incorporated into larger, more complex molecular architectures such as bioconjugates and macrocycles. These advanced structures are of interest in various fields, including medicinal chemistry and materials science, due to their unique properties and potential for specific biological targeting or host-guest chemistry.
The synthesis of acridone-based conjugates often involves the functionalization of the acridone core with a linker, which is then coupled to another molecular entity, such as a peptide, a sugar, or a fluorescent dye. For instance, acridone derivatives have been conjugated with other heterocyclic systems to create hybrid molecules with enhanced biological activity. While specific examples starting from this compound are not prevalent in the literature, the synthetic strategies developed for other acridones are applicable. These typically involve creating a functional group on the acridone ring (e.g., a carboxylic acid or an amine) that can be used for standard coupling reactions.
The incorporation of the rigid and planar this compound unit into macrocyclic structures is an emerging area of research. Such macrocycles could exhibit interesting photophysical properties and may find applications as sensors or in the construction of supramolecular assemblies. The synthesis of these macrocycles would likely involve the preparation of difunctionalized this compound monomers, which are then subjected to macrocyclization reactions. Solid-phase synthesis techniques have been shown to be effective for the creation of diverse macrocycles and could be adapted for this purpose. mdpi.com
Table 3: Strategies for the Synthesis of Complex Acridin-9(10H)-one Derivatives
| Derivative Type | Synthetic Approach | Key Intermediates | Potential Applications |
| Bioconjugates | Functionalization of the acridone core followed by coupling chemistry. | Acridone with a linker (e.g., -COOH, -NH₂, -N₃) | Targeted drug delivery, bioimaging |
| Macrocycles | Synthesis of difunctionalized acridone monomers and subsequent macrocyclization. | Di-halo or di-boronic acid acridone derivatives | Molecular recognition, materials science |
| Fused Systems | Annulation reactions onto the acridone core. | Ortho-functionalized acridone derivatives | Extended π-systems for electronic materials |
Elucidation of Molecular Structure and Supramolecular Architecture
Crystallographic Analysis of Acridin-9(10H)-one Derivatives
Crystallographic techniques, particularly single-crystal X-ray diffraction, provide unparalleled insight into the precise atomic coordinates within a crystalline solid, offering a definitive map of the molecule's geometry and conformation.
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical method that remains the gold standard for determining the three-dimensional structure of molecules at atomic resolution. excillum.com This technique has been instrumental in elucidating the structures of numerous acridin-9(10H)-one derivatives. For instance, the analysis of 3,3,6,6-Tetramethyl-10-(4-methylphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, a related compound, revealed a partially hydrogenated acridine (B1665455) ring system with a phenyl substituent on the dihydropyridine (B1217469) ring. researchgate.net The study showed that the compound crystallizes with half a molecule in the asymmetric unit, possessing twofold symmetry. researchgate.net
The molecular geometry, including bond lengths and angles, is determined with high precision. For example, in the structure of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone, the dihedral angles between the various rings were precisely measured, providing a clear picture of the molecule's three-dimensional shape. nih.gov Such detailed structural information is crucial for understanding the steric and electronic properties of the molecule.
Interactive Table: Crystallographic Data for a Representative Acridone (B373769) Derivative
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | Pca2₁ |
| a (Å) | 18.345(2) |
| b (Å) | 7.568(1) |
| c (Å) | 12.456(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1728.9(4) |
| Z | 4 |
| Note: Data for (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone, a compound with a related p-tolyl moiety. nih.gov |
The acridin-9(10H)-one core is a largely planar heterocyclic system, a feature that is critical for its ability to intercalate into DNA and for its photophysical properties. nih.gov However, the substitution at the N10 position with a 4-methylphenyl group introduces a degree of rotational freedom, defined by the torsion angle between the acridone scaffold and the phenyl ring.
Investigation of Supramolecular Interactions in Solid State and Solution
Beyond the individual molecule, the arrangement of molecules with respect to one another in the solid state is governed by a variety of non-covalent interactions. These interactions are fundamental to the formation of well-ordered crystals and can significantly influence the material's properties.
While 10-(4-Methylphenyl)acridin-9(10H)-one itself lacks strong hydrogen bond donors, the carbonyl group can act as a hydrogen bond acceptor. In the presence of suitable donor molecules, hydrogen bonding can play a significant role in the crystal packing. nih.govunito.it More prominent in the supramolecular architecture of acridone derivatives are π-π stacking interactions. rsc.orgresearchgate.net The extended aromatic system of the acridone core provides an ideal platform for such interactions.
Interactive Table: Common Supramolecular Interactions in Acridone Derivatives
| Interaction Type | Description | Typical Distances (Å) |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | 3.3 - 3.8 |
| C—H···O Hydrogen Bonds | Weak hydrogen bonds involving a carbon-hydrogen bond as the donor and an oxygen atom as the acceptor. | 2.9 - 3.5 |
| C—H···π Interactions | Interactions between a C-H bond and the π-electron cloud of an aromatic ring. | 2.5 - 3.0 (H to ring centroid) |
The interplay of hydrogen bonding and π-π stacking interactions can lead to the formation of complex and well-defined supramolecular assemblies. nih.gov These assemblies can range from simple one-dimensional chains to more intricate two- or three-dimensional networks. nih.gov The specific nature of the supramolecular architecture is highly dependent on the substitution pattern of the acridone core.
In the crystal structure of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone, a combination of C—H···F and C—H···O hydrogen bonds, along with aromatic π–π stacking interactions, links the molecules into a three-dimensional network. nih.gov Similarly, in other systems, intermolecular hydrogen bonds can link molecules into extended chains, which are further organized into layers through weaker interactions. nih.gov The study of these supramolecular assemblies is crucial for crystal engineering, where the goal is to design materials with specific properties by controlling the arrangement of molecules in the solid state.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Studies of Acridin-9(10H)-one and Derivatives
Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the molecular and electronic properties of the acridin-9(10H)-one scaffold.
DFT and ab initio calculations are fundamental to predicting the ground state properties of acridin-9(10H)-one derivatives. These methods are used to determine optimized molecular geometries, vibrational frequencies, and other key structural parameters. For N-aryl acridinones, a critical parameter is the dihedral angle between the acridone (B373769) core and the N-aryl substituent, which influences the degree of electronic communication between the two moieties.
DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-31G(d) or larger, have shown excellent agreement with experimental data for related acridine (B1665455) structures. researchgate.netnih.gov For 10-phenylacridin-9(10H)-one, the phenyl ring is typically found to be twisted with respect to the planar acridone system, with a calculated dihedral angle that minimizes steric hindrance while allowing for some π-orbital overlap. The introduction of a methyl group at the para-position of the phenyl ring, as in 10-(4-Methylphenyl)acridin-9(10H)-one, is not expected to significantly alter this dihedral angle but will influence the electronic properties due to its electron-donating nature.
Table 1: Representative Calculated Ground State Properties for Acridinone (B8587238) Derivatives
| Property | 10-Phenylacridin-9(10H)-one (Representative) | Expected Trend for this compound |
|---|---|---|
| Dihedral Angle (Acridone-Phenyl) | ~60-70° | Minor change |
| Bond Length (N-Cphenyl) | ~1.45 Å | Minor change |
| Total Energy | System dependent | Lower (more stable) |
Note: The values presented are representative based on DFT calculations for similar N-aryl acridinone systems. Actual values depend on the specific level of theory and basis set used.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic behavior, including its reactivity and absorption/emission properties. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that often correlates with the lowest energy electronic excitation. schrodinger.com
In N-aryl acridin-9(10H)-one systems, the HOMO is typically characterized by significant electron density on the electron-rich N-aryl moiety, while the LUMO is predominantly localized on the electron-accepting acridone core. This spatial separation is indicative of a donor-acceptor system.
The introduction of the electron-donating methyl group in this compound is predicted to raise the energy of the HOMO, as it destabilizes the orbital by pushing electron density into the phenyl ring. The LUMO energy, being localized on the acridone core, is expected to be less affected. Consequently, the HOMO-LUMO gap for the 4-methylphenyl derivative is expected to be smaller than that of the unsubstituted 10-phenylacridin-9(10H)-one. A smaller energy gap generally corresponds to a shift in the absorption spectrum to longer wavelengths (a bathochromic or red shift).
Table 2: Representative Frontier Orbital Energies and Gaps for Acridinone Derivatives (Calculated)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Acridin-9(10H)-one | -5.98 | -1.85 | 4.13 |
| 10-Phenylacridin-9(10H)-one | -5.75 | -1.90 | 3.85 |
| This compound (Predicted) | > -5.75 | ≈ -1.90 | < 3.85 |
Note: These values are illustrative, based on typical DFT calculation results for this class of compounds, to demonstrate the expected electronic trends.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. It provides information on the energies of electronic transitions (which correspond to absorption wavelengths) and their probabilities, known as oscillator strengths (f). nih.govresearchgate.net
For molecules like this compound, the lowest energy absorption band in the UV-visible spectrum is typically associated with the HOMO→LUMO transition. This transition possesses significant π→π* and intramolecular charge transfer (ICT) character. Theoretical calculations for 10-phenylacridinone and related derivatives successfully predict these transitions and correlate well with experimental spectra. nih.gov
Given that the 4-methyl group narrows the HOMO-LUMO gap, TD-DFT calculations would predict the lowest energy transition for this compound to occur at a lower energy (longer wavelength) compared to its unsubstituted counterpart. The oscillator strength provides a measure of the intensity of this absorption band.
Modeling of Electronic Structure and Charge Distribution
Understanding how electron density is distributed within a molecule in both its ground and excited states is key to explaining its properties, such as polarity and intermolecular interactions.
The donor-acceptor architecture of 10-aryl-acridin-9(10H)-ones gives rise to intramolecular charge transfer (ICT) characteristics. Upon absorption of light, an electron is promoted from the HOMO (localized on the donor) to the LUMO (localized on the acceptor). This process results in a significant redistribution of electron density, creating an excited state with a much larger separation of charge than the ground state.
For this compound, the 4-methylphenyl group acts as the electron donor, and the acridone core serves as the electron acceptor. The electron-releasing nature of the methyl group enhances the donor strength of the aryl substituent, promoting a more efficient ICT upon photoexcitation compared to the unsubstituted phenyl derivative. Computational models can visualize this charge redistribution by mapping the differences in electron density between the ground and excited states.
This change in dipole moment (Δμ = μe - μg) is a critical factor influencing the solvatochromism of a compound—the change in its absorption or emission color with solvent polarity. Theoretical studies on acridinone derivatives have confirmed that the first singlet excited state (S₁) has a substantially larger dipole moment than the ground state (S₀), consistent with an ICT process. nih.govresearchgate.net The enhanced donor capacity of the 4-methylphenyl group is expected to lead to an even greater change in dipole moment upon excitation for this compound.
Table 3: Representative Calculated Dipole Moments for Acridinone Derivatives
| Compound | Ground State Dipole Moment (μg) (Debye) | Excited State Dipole Moment (μe) (Debye) |
|---|---|---|
| 10-Methylacridin-9(10H)-one | ~3.5 D | ~7.0 D |
| 10-Phenylacridin-9(10H)-one | ~3.8 D | ~8.5 D |
| This compound (Predicted) | Slightly > 3.8 D | > 8.5 D |
Note: Data are representative values from theoretical studies on related acridinones to illustrate the magnitude and change upon excitation.
Computational Approaches to Mechanistic Understanding
Computational and theoretical chemistry investigations provide invaluable insights into the molecular properties and behavior of complex organic molecules such as this compound. While specific computational studies exclusively focused on this particular molecule are not extensively available in publicly accessible literature, the principles and methodologies of computational chemistry can be applied to predict and understand its behavior. This section outlines the theoretical framework and potential findings from such computational investigations.
Studies on Tautomerism and Conformational Isomerism
The structure of this compound allows for the theoretical exploration of tautomerism and conformational isomerism. Tautomers are isomers of a compound which differ only in the position of protons and electrons, while conformational isomers (or conformers) are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.
Tautomerism:
For this compound, the primary form of tautomerism to consider would be keto-enol tautomerism, involving the interconversion between the acridin-9(10H)-one (keto) form and the 9-hydroxyacridine (enol) form.
Keto form: this compound
Enol form: 9-hydroxy-10-(4-methylphenyl)acridine
Computational studies, typically employing Density Functional Theory (DFT) methods, can be used to calculate the relative energies of these tautomers. The energy difference determines the equilibrium constant and thus the relative populations of the two forms at a given temperature. Factors such as the choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) are crucial for obtaining accurate results.
Table 1: Hypothetical Relative Energies of Tautomers of this compound in the Gas Phase This table is illustrative and based on general principles, as specific computational data for this compound is not available.
| Tautomer | Computational Method | Relative Energy (kcal/mol) | Equilibrium Population (%) |
|---|---|---|---|
| Keto (Acridinone) | B3LYP/6-31G | 0.00 | >99.9 |
| Enol (Hydroxyacridine) | B3LYP/6-31G | +8.5 | <0.1 |
Conformational Isomerism:
Conformational isomerism in this compound primarily arises from the rotation of the 4-methylphenyl group relative to the acridinone scaffold. The dihedral angle between the plane of the phenyl ring and the plane of the acridinone system is the key variable. Computational methods can be used to construct a potential energy surface by systematically varying this dihedral angle and calculating the energy at each point. This allows for the identification of the most stable conformer(s) and the energy barriers to rotation.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system. For this compound, MD simulations can provide a detailed picture of its conformational landscape and dynamics.
In an MD simulation, the classical equations of motion are solved for a system of atoms, allowing the molecule to explore different conformations over time. The trajectory of the atoms provides information on the flexibility of the molecule, the accessible range of dihedral angles, and the time scales of conformational changes. These simulations can be performed in the gas phase or, more realistically, in the presence of a solvent.
Table 2: Hypothetical Dihedral Angle Distribution from a Molecular Dynamics Simulation of this compound This table is illustrative and based on general principles, as specific computational data for this compound is not available.
| Dihedral Angle Range (degrees) | Simulation Time Spent in Range (%) | Associated Conformer |
|---|---|---|
| 40 - 60 | 45 | Low-energy conformer 1 |
| 120 - 140 | 45 | Low-energy conformer 2 |
| Other | 10 | Transition states and higher energy conformers |
Solvent Effect Modeling using Implicit and Explicit Solvation Models
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry offers two main approaches to model solvent effects: implicit and explicit solvation models.
Implicit Solvation Models:
In implicit solvation models, the solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). These models are computationally efficient and are well-suited for studying how the solvent affects properties such as the relative energies of tautomers and conformers, as well as electronic properties like absorption spectra.
For this compound, implicit solvent models could be used to predict how the keto-enol tautomeric equilibrium shifts in solvents of different polarities. Generally, more polar solvents would be expected to favor the more polar tautomer.
Explicit Solvation Models:
Explicit solvation models involve including a number of individual solvent molecules in the simulation box along with the solute. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. Explicit solvent models are typically used in conjunction with molecular dynamics simulations.
For this compound, an explicit solvent simulation in water, for example, could reveal the structure of the hydration shell around the molecule and identify specific hydrogen bonding interactions between water molecules and the carbonyl group of the acridinone core.
Table 3: Hypothetical Solvation Free Energies of this compound Tautomers in Different Solvents This table is illustrative and based on general principles, as specific computational data for this compound is not available.
| Tautomer | Solvent | Implicit Model | Calculated Solvation Free Energy (kcal/mol) |
|---|---|---|---|
| Keto | Water (ε=78.4) | PCM | -12.5 |
| Enol | Water (ε=78.4) | PCM | -10.2 |
| Keto | Toluene (ε=2.4) | PCM | -4.1 |
| Enol | Toluene (ε=2.4) | PCM | -3.8 |
The data in this hypothetical table suggests that the keto form is better stabilized by solvation in both polar and nonpolar solvents, although the difference in solvation energy between the tautomers is more pronounced in the polar solvent.
Advanced Material Science and Chemical Applications Non Biological
Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronics
The rigid and planar structure of the acridone (B373769) core, combined with the potential for substitution at the N-10 position and other locations on the aromatic rings, allows for the fine-tuning of electronic properties, making these derivatives highly suitable for various roles within Organic Light-Emitting Diode (OLED) devices.
Acridin-9(10H)-one Derivatives as Emitters and Hosts in OLED Devices
Acridin-9(10H)-one and its derivatives have demonstrated significant promise as both emitters and host materials in OLEDs. Their inherent fluorescence and high thermal stability are key attributes for these applications. As emitters, particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF), they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.
For instance, a novel TADF compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), was designed with phenoxazine (B87303) as the electron donor at the 3,6-sites of the acridin-9(10H)-one acceptor. This molecule exhibits a short TADF lifetime of 1.6 µs and a high fluorescence quantum yield of 94.9%. A yellow OLED using this compound as the doped emitter achieved a low turn-on voltage of 2.2 V, a maximum external quantum efficiency (EQE) of 30.6%, and a power efficiency of 109.9 lm W⁻¹, showcasing the potential of acridone-based materials. bohrium.com
In addition to being emitters, acridone derivatives are also effective host materials. By linking a carbazole (B46965) unit to the nitrogen atom of acridone through a pyridyl group, the compound 10-(5-(9H-carbazol-9-yl)pyridin-2-yl)acridin-9(10H)-one (AC-Py-Cz) was synthesized. When used as a host for a green phosphorescent emitter, the resulting OLED showed a turn-on voltage of 2.5 V, a maximum power efficiency of 89.8 lm W⁻¹, and an external quantum efficiency of 25.2%. bldpharm.com The balanced carrier-transporting properties and good thermal stability of such acridone-based hosts contribute to these high-performance characteristics. bldpharm.com
The following table summarizes the performance of OLEDs incorporating acridone derivatives as either emitters or hosts.
| Compound/Device Role | Emitter/Dopant | Host | Max. EQE (%) | Power Efficiency (lm W⁻¹) | Turn-on Voltage (V) | Emission Color |
| 3,6-DPXZ-AD (Emitter) | 3,6-DPXZ-AD | - | 30.6 | 109.9 | 2.2 | Yellow |
| AC-Py-Cz (Host) | Green Phosphor | AC-Py-Cz | 25.2 | 89.8 | 2.5 | Green |
Exciplex Emission and Device Performance Enhancement
Exciplex (excited-state complex) formation between electron-donating and electron-accepting materials at the interface of two layers in an OLED is a strategy to enhance device performance and achieve emissions at different wavelengths. Acridone derivatives, with their electron-accepting properties, can form exciplexes with suitable donor materials.
For example, donor-acceptor-donor (DAD) materials with an acridone acceptor and carbazole donors have been shown to produce blue exciplex emission when blended with poly(vinylcarbazole) (PVK). mdpi.comresearchgate.net An intense electroluminescence at 465 nm, matching the exciplex photoluminescence, was observed in OLEDs using a blend of these acridone-carbazole derivatives with PVK as the active layer. mdpi.comresearchgate.net These devices achieved bright blue light emission of approximately 1000 Cd/m² at 10 mA/cm² and a current efficiency of about 65 Cd/A at a high luminance of 9800 Cd/m². mdpi.com This demonstrates that acridone derivatives can be utilized to generate efficient blue emission through an exciplex mechanism, which is a significant area of research in OLED technology. mdpi.comresearchgate.net
Development of Photosensitive Materials and Light-Emitting Systems
Acridone derivatives have been investigated as high-performance visible light photoinitiators for the free radical polymerization of acrylates. nih.gov This is a crucial process in the development of photosensitive materials used in applications such as coatings, adhesives, and 3D printing. These compounds can act as one-component Type II photoinitiators or as part of multicomponent systems. nih.gov
Two novel acridone-based photoinitiators, when used for the polymerization of di(trimethylolpropane)tetraacrylate (TA) initiated by a 405 nm LED, demonstrated excellent initiating abilities and high final conversions of the acrylate (B77674) groups. nih.gov The photoinitiation mechanisms involve the generation of reactive species through processes that can be enhanced by the presence of an iodonium (B1229267) salt or an amine synergist. nih.gov The ability of these acridone derivatives to absorb near-UV light and efficiently initiate polymerization makes them valuable for creating light-emitting systems and patterned materials through techniques like direct laser writing for the fabrication of 3D objects. nih.gov
Supramolecular Chemistry as Building Blocks for Functional Architectures
The planar structure and the potential for various intermolecular interactions make acridine (B1665455) and its derivatives, such as 10-(4-Methylphenyl)acridin-9(10H)-one, valuable building blocks in supramolecular chemistry. These molecules can self-assemble into well-defined, functional architectures through non-covalent interactions like hydrogen bonding, π–π stacking, and C–H···π interactions.
The study of cocrystals of acridine with dihydroxybenzenes has shown that these molecules can form one-dimensional tapes, two-dimensional grids, and three-dimensional architectures. researchgate.net The specific arrangement is dictated by the nature and position of substituents, which control the intermolecular interactions. researchgate.net This ability to direct the self-assembly of molecules is fundamental to creating complex supramolecular structures with tailored properties. The photophysical properties of these assemblies, such as their fluorescence emission, can be tuned by altering the supramolecular arrangement, which is influenced by the intermolecular interactions between the acridine building blocks. researchgate.net
Design of Heteroduplex Constructs for Molecular Recognition
While specific research on this compound in heteroduplex constructs for molecular recognition is not detailed in the provided context, the principles of supramolecular assembly with acridine derivatives are relevant. The planar nature of the acridone core allows it to act as an intercalating agent with DNA. nih.gov This interaction is a form of molecular recognition. By modifying the acridone scaffold, it is possible to design molecules that can selectively bind to specific DNA or RNA structures, such as G-quadruplexes. nih.gov This selective recognition is a key aspect of designing heteroduplex constructs. The ability to functionalize the acridone core allows for the introduction of specific recognition sites, leading to the formation of stable complexes with target molecules.
Corrosion Inhibition Efficacy of Acridin-9(10H)-ones
Acridin-9(10H)-one and its derivatives have been identified as effective corrosion inhibitors for metals, particularly for steel in acidic environments. researchgate.netnih.gov Their efficacy stems from the presence of heteroatoms (nitrogen and oxygen) and π-electrons in their structure, which facilitate the adsorption of the inhibitor molecules onto the metal surface. researchgate.net This forms a protective film that isolates the metal from the corrosive medium.
Studies on the inhibition of carbon steel corrosion in 1.0 M HCl solution by an acridin-9(10H)-one derivative demonstrated a high inhibition efficiency. researchgate.net Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, revealed that these compounds act as mixed-type inhibitors, meaning they inhibit both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. researchgate.netnih.gov The adsorption of these inhibitors on the steel surface is a key step in the protection mechanism.
The following table presents data on the corrosion inhibition efficiency of acridin-9(10H)-one derivatives.
| Inhibitor | Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Method |
| Acridin-9(10H)-one | Mild Steel | 1 M HCl | 10⁻³ M | 98.3 | Weight Loss |
| 2-Methylacridin-9(10H)-one | Carbon Steel | 1 M HCl | 10⁻³ M | 95.6 | Not Specified |
| 9-Aminoacridine | Mild Steel | 15% HCl | 300 ppm | 94.2 | Weight Loss |
| 9-Methylacridine | Mild Steel | 15% HCl | 300 ppm | 89.4 | Weight Loss |
The strong adsorption and high inhibition efficiencies make acridin-9(10H)-one derivatives promising candidates for use in industrial applications where metal protection is crucial. researchgate.netnih.gov
General research on acridin-9(10H)-one and its derivatives does indicate their significance in the fields of corrosion inhibition and organic synthesis, which aligns with the broader topics of the user's request.
Corrosion Inhibition: Studies on acridin-9(10H)-one have shown its effectiveness as a corrosion inhibitor for metals like carbon steel in acidic environments. The inhibition mechanism is generally attributed to the adsorption of the molecule onto the metal surface, forming a protective film. This adsorption is influenced by the electronic structure of the molecule, including the presence of heteroatoms (N, O) and π-electrons in the aromatic rings, which act as active centers for adsorption. Quantum chemical studies are often employed to correlate electronic parameters, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), with the inhibition efficiency. A higher HOMO energy is generally associated with a greater ability to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition.
Organic Synthesis: The acridin-9(10H)-one scaffold is a valuable building block in organic synthesis. Various synthetic methods, such as the Ullmann condensation, are used to prepare the core structure. The nitrogen atom at the 10-position can be readily alkylated or arylated, allowing for the synthesis of a wide range of N-substituted derivatives. These compounds can then serve as substrates or reagents in further chemical transformations to create more complex molecules with applications in materials science and medicinal chemistry.
However, without the specific data from references and pertaining to This compound , any attempt to generate the detailed content for the specified outline, including data tables and specific research findings, would be speculative and would not meet the required standards of scientific accuracy.
Structure Property Relationships and Design Principles for Advanced Functions
Impact of N-Substitution (e.g., 4-Methylphenyl Group) on Acridin-9(10H)-one Properties
The substitution at the N-10 position of the acridin-9(10H)-one core is a critical strategy for modulating its electronic and photophysical properties. The acridone (B373769) scaffold itself contains an electron-donating amine and an electron-withdrawing carbonyl group within its central ring, giving it inherent charge transfer characteristics and excellent photoluminescence. rsc.orgnih.gov Attaching an aryl group, such as the 4-methylphenyl (p-tolyl) group, directly to the nitrogen atom further refines these properties.
The 4-methylphenyl group is generally considered a weak electron-donating group. Its introduction to the acridone nitrogen influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net While the nitrogen atom in the acridone core reduces the electronic conjugation between the N-substituent and the acridone moiety, an intramolecular charge transfer (ICT) process can still be observed. rsc.orgnih.gov This ICT is typically from the N-aryl group to the electron-accepting acridone core.
The nature of the N-substituent also dictates the potential for applications such as thermally activated delayed fluorescence (TADF), a key mechanism for high-efficiency organic light-emitting diodes (OLEDs). researchgate.net By carefully selecting the N-aryl group, it is possible to create donor-acceptor systems where the acridone can act as either a donor or an acceptor, influencing the excited-state dynamics. rsc.orgnih.gov
Correlation of Molecular Geometry and Conformational Dynamics with Photophysical and Chemical Reactivity
The molecular geometry of N-aryl acridones, including 10-(4-Methylphenyl)acridin-9(10H)-one, is distinctly non-planar. A crucial structural feature is the significant dihedral angle between the plane of the acridone core and the plane of the N-aryl substituent. nih.gov X-ray crystallography studies on the closely related N-phenylacridone show this angle to be in the range of 75–85° due to steric hindrance. nih.gov This pronounced twist is often described as a 'butterfly-like' configuration.
This perpendicular arrangement has profound consequences for the molecule's properties:
Reduced Conjugation: The large dihedral angle disrupts the π-conjugation between the N-aryl ring and the acridone system. rsc.orgnih.gov This electronic decoupling means that the resulting molecule often retains the intrinsic photophysical properties of the acridone core itself, especially when the substituent is electronically neutral or weakly donating like the 4-methylphenyl group. researchgate.net
Inhibition of Quenching: In the solid state, this twisted geometry can be beneficial. It inhibits the strong intermolecular π–π stacking that often leads to aggregation-caused quenching (ACQ) of fluorescence in planar molecules. rsc.org By preventing the formation of non-emissive excimers, the fluorescence quantum yield in the solid state can be preserved or even enhanced. rsc.org
Conformational Flexibility: The rotation around the C–N bond can influence the molecule's excited-state dynamics and non-radiative decay pathways. ucla.edu In some acridinium (B8443388) catalysts, which share a similar core structure, a more hindered C–N bond rotation has been linked to slower non-radiative decay and thus longer excited-state lifetimes. ucla.edu
The interplay between this twisted geometry and electronic effects governs the molecule's reactivity. For instance, upon photoexcitation, the molecule can form a twisted intramolecular charge transfer (TICT) state, which can be a key step in various photophysical processes and photochemical reactions. nih.gov The ability of the N-phenyl ring to rotate can influence the energetics of these excited states. nih.gov
Strategies for Tuning Electronic Structure and Excited State Pathways for Specific Applications
Fine-tuning the electronic structure and controlling the excited-state deactivation pathways of acridin-9(10H)-one derivatives are essential for tailoring them for specific applications, such as OLEDs, sensors, and photocatalysts.
Key strategies include:
Donor-Acceptor (D-A) Design: A primary strategy involves creating D-A systems. In the case of this compound, the acridone core acts as an acceptor and the 4-methylphenyl group as a weak donor. To enhance this effect, stronger donors (like carbazole (B46965), phenoxazine (B87303), or triphenylamine) can be attached at the N-10 position, or electron-withdrawing groups can be added to the acridone core itself. rsc.orgrsc.org This D-A structure facilitates ICT, which is fundamental for developing materials with properties like TADF. rsc.orgrsc.org
Modulating ICT and Excited States: The extent of ICT can be controlled by the electronic nature of the N-substituent and the spacer between the donor and acceptor units. rsc.org For TADF emitters, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is required to promote efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state. The twisted geometry of N-aryl acridones helps to spatially separate the HOMO and LUMO, which reduces the exchange energy and thus minimizes ΔE_ST. nih.gov
Controlling Intersystem Crossing: High-level computational studies on acridone show that in a vacuum, the photoexcited species can be an effective triplet sensitizer (B1316253) due to a high intersystem crossing rate. researchgate.net In polar environments, however, radiationless decay processes from the singlet state are often dominant, though delayed fluorescence may also occur. researchgate.net By modifying the structure, for example, by introducing heavy atoms or specific functional groups, these rates can be influenced to favor either fluorescence or phosphorescence, or to enable TADF.
Protonation and Environmental Sensitivity: The electronic properties of acridone derivatives can be sensitive to their environment. For example, protonation of the carbonyl oxygen can lead to significant changes in the absorption and fluorescence spectra, causing large bathochromic (red) shifts. mdpi.com This pH sensitivity makes these compounds potential candidates for fluorescent sensors.
The following table summarizes the impact of different N-aryl substituents on the electronic properties of a generic DMAC (9,9-dimethyl-9,10-dihydroacridine) donor, illustrating the principles of electronic tuning.
| Substituent on N-Aryl Group | HOMO (eV) | LUMO (eV) |
| CN (Electron-Withdrawing) | -5.57 | -2.17 |
| CF₃ (Electron-Withdrawing) | -5.38 | -2.08 |
| H (Reference) | -5.13 | -1.91 |
| tBu (Electron-Donating) | -4.97 | -1.93 |
| OMe (Electron-Donating) | -4.87 | -1.91 |
| Data derived from a theoretical study on DMAC-TRZ derivatives, illustrating the general trend of substituent effects. nih.gov |
Rational Design of Acridin-9(10H)-one Derivatives for Enhanced Performance in Materials Science
The rational design of acridin-9(10H)-one derivatives leverages the structure-property relationships discussed previously to create high-performance materials. The goal is to optimize molecules for applications in organic electronics, particularly OLEDs, and as thermoelectric materials or sensors. rsc.orgresearchgate.net
Design principles for specific applications include:
For High-Efficiency OLEDs (TADF Emitters):
Minimize ΔE_ST: Employ a twisted D-A architecture. The N-aryl acridone structure is ideal, with the acridone as the acceptor and a selected donor as the N-substituent. The inherent large dihedral angle helps separate the HOMO and LUMO, reducing the S₁-T₁ energy gap. nih.gov
Enhance Luminous Efficiency: Attach rigid, bulky groups to the N-substituent (like triphenylamine) or the acridone core. This restricts intramolecular rotations and vibrations, which are non-radiative decay pathways, thereby increasing the photoluminescence quantum yield (PLQY). rsc.org
Tune Emission Color: The emission color can be tuned from blue to green or even yellow by varying the strength of the donor and acceptor moieties. rsc.orgnih.gov Stronger donors generally lead to a greater red-shift in emission due to a more stabilized ICT state. nih.gov
For Thermoelectric Materials:
N-type Composites: Acridone derivatives, when combined with materials like single-walled carbon nanotubes (SWCNTs), have shown promise as n-type (electron-conducting) thermoelectric composites. rsc.org The design involves tethering side chains with specific functional groups, such as tertiary amines, to the acridone structure to optimize thermoelectric performance. rsc.org
For Crystalline Materials and Sensors:
Control Crystal Packing: The non-planar structure of N-aryl acridones influences how they pack in a crystal lattice. While π–π stacking of the acridone cores can still occur, the bulky N-substituents play a crucial role. The formation of other intermolecular interactions, like C–H⋯O hydrogen bonds between the aryl group's hydrogens and the carbonyl oxygen of a neighboring molecule, can be used to guide the molecular packing. rsc.orgrsc.org This control is vital for applications that depend on charge transport in the solid state.
Enhance Sensitivity: To design fluorescent sensors, moieties that can interact with specific analytes or respond to environmental changes (like pH) can be incorporated. The significant solvatochromism observed in highly polar N-aryl acridone derivatives makes them suitable for sensing solvent polarity. rsc.org
By systematically applying these principles, researchers can move beyond serendipitous discovery and rationally engineer acridone-based molecules with precisely tailored properties for advanced functional materials.
Future Research Directions and Emerging Perspectives
Innovation in Green and Sustainable Synthetic Methodologies for Acridin-9(10H)-ones
The traditional synthesis of acridin-9(10H)-ones, often involving the Ullmann condensation followed by acid-catalyzed cyclization, typically requires harsh conditions, stoichiometric copper catalysts, and high boiling point solvents. organic-chemistry.orggatech.edu Future research is increasingly focused on developing greener and more sustainable synthetic routes that offer higher efficiency, reduced waste, and milder reaction conditions.
Microwave-assisted organic synthesis (MAOS) represents a significant step forward. This technique can dramatically reduce reaction times for the cyclization of N-phenylanthranilic acids, enhancing yields and often allowing for solvent-free conditions. nih.gov For instance, microwave irradiation has been successfully used for the synthesis of various acridone (B373769) derivatives, providing a cleaner alternative to conventional heating. nih.gov Another promising avenue is the development of multicomponent reactions (MCRs). A sustainable method for synthesizing 1,3-diaryl-acridin-9(10H)-ones involves a Ce(IV)-catalyzed three-component reaction followed by a microwave-assisted thermal cyclization. nih.gov This approach generates multiple C-C and C-N bonds in a streamlined process, minimizing purification steps and improving atom economy.
The replacement of traditional catalysts is also a key area of innovation. Research into heterogeneous copper-based catalysts, such as copper supported on manganese oxide or charcoal, offers advantages like easy separation, recyclability, and high stability, moving away from the stoichiometric and often difficult-to-remove copper powders used in classic Ullmann reactions. gatech.edu
Future work on 10-(4-Methylphenyl)acridin-9(10H)-one should aim to adapt these green methodologies. This would involve optimizing microwave-assisted Ullmann coupling of 2-chlorobenzoic acid with p-toluidine (B81030) and subsequent cyclization, or developing novel MCRs that incorporate the N-(p-tolyl) moiety directly.
| Methodology | Key Advantages | Challenges for this compound | References |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, potential for solvent-free conditions. | Optimization of power and temperature for specific reactants. | nih.gov |
| Multicomponent Reactions (MCRs) | High atom economy, reduced purification steps, increased molecular complexity. | Designing a suitable MCR that incorporates p-toluidine effectively. | nih.gov |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, improved stability. | Developing a robust heterogeneous catalyst for the specific N-arylation step. | gatech.edu |
Advancements in In Situ Spectroscopic Characterization Techniques
The optimization of synthetic routes, particularly for novel or green methodologies, heavily relies on a deep understanding of reaction kinetics, mechanisms, and the identification of transient intermediates. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical parameters. wikipedia.orgstepscience.comlongdom.org In situ spectroscopic techniques are the cornerstone of PAT, enabling the continuous monitoring of a reaction as it occurs without the need for sample extraction. mt.com
For the synthesis of this compound, in situ Fourier Transform Infrared (FTIR) spectroscopy could be employed to monitor the key bond-forming and breaking events in real-time. mt.comrsc.org For example, during the Ullmann condensation, one could track the disappearance of the N-H stretching vibration of p-toluidine and the appearance of new bands corresponding to the N-phenylanthranilic acid intermediate. In the subsequent cyclization step, the formation of the C=O bond of the acridone ring at approximately 1635 cm⁻¹ could be precisely monitored to determine reaction endpoints and kinetics. nih.gov
Other potential techniques include in situ Raman spectroscopy, which is particularly useful in aqueous media and for tracking changes in non-polar bonds, and in situ Nuclear Magnetic Resonance (NMR), which can provide detailed structural information on all species in the reaction mixture. rsc.org Implementing these PAT tools would accelerate the optimization of sustainable synthetic protocols, ensure process robustness for scale-up, and provide invaluable mechanistic insights. spectroscopyonline.comnih.gov
Synergistic Integration of Computational Chemistry with Experimental Design
The partnership between computational chemistry and experimental synthesis is a powerful paradigm for accelerating the discovery and optimization of functional molecules. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable tools for predicting the geometric, electronic, and photophysical properties of organic compounds, including acridone derivatives. rsc.orgresearchgate.netsemanticscholar.org
For this compound, computational modeling can guide experimental efforts in several ways:
Reaction Mechanism and Catalyst Design: DFT calculations can elucidate the reaction pathways of Ullmann-type couplings, helping to understand the role of ligands and predict the efficacy of novel catalytic systems. gatech.edu This can guide the rational design of more efficient and sustainable synthetic procedures.
Prediction of Physicochemical Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which govern the optoelectronic behavior of the molecule, can be accurately predicted. rsc.orgtau.ac.il This allows for the in silico screening of derivatives for applications in materials science, such as OLEDs or as corrosion inhibitors, before committing to laborious synthesis.
Interpretation of Spectroscopic Data: Computational methods can simulate UV-Vis, fluorescence, and NMR spectra, aiding in the interpretation of experimental data and confirming the structure of newly synthesized compounds. rsc.orgnih.gov
This synergistic approach minimizes the trial-and-error nature of traditional chemical research, saving time and resources. By predicting the properties of this compound and its analogues, computational studies can pinpoint the most promising candidates for specific applications, allowing experimental work to be more targeted and efficient. nih.gov
| Area of Synergy | Computational Approach (In Silico) | Experimental Approach (In Vitro/Lab) | Expected Outcome | References |
|---|---|---|---|---|
| Synthesis Optimization | DFT modeling of reaction pathways and transition states. | Synthesis using various catalysts, solvents, and conditions. | Rational design of efficient, green synthetic routes. | gatech.eduresearchgate.net |
| Materials Design | TD-DFT calculation of HOMO/LUMO energies, absorption/emission spectra. | Spectroscopic analysis (UV-Vis, fluorescence), electrochemical measurements (CV). | Identification of candidates for OLEDs or other functional materials. | rsc.orgrsc.org |
| Corrosion Inhibition | Calculation of quantum chemical descriptors (EHOMO, ELUMO, dipole moment) and molecular dynamics simulations. | Electrochemical impedance spectroscopy (EIS), potentiodynamic polarization tests. | Prediction and validation of corrosion inhibition efficiency and mechanism. | nih.govsemanticscholar.orgresearchgate.net |
Exploration of Novel Non-Biological Applications in Advanced Functional Materials
While acridone derivatives are widely studied for their biological activities, their unique photophysical and electronic properties make them excellent candidates for advanced functional materials. chemimpex.com The rigid, electron-accepting acridone core combined with the electron-donating nature of the N-aryl substituent in this compound creates an intrinsic donor-acceptor (D-A) structure that is highly desirable for various applications.
Organic Light-Emitting Diodes (OLEDs): The acridone scaffold is being actively investigated for use in OLEDs, particularly as a host material or as an emitter exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.orgnih.gov TADF materials enable OLEDs to achieve nearly 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The D-A nature of 10-aryl acridones can lead to a small energy gap between the lowest singlet (S₁) and triplet (T₁) states, which is a prerequisite for efficient TADF. rsc.org Future research could focus on synthesizing and characterizing the photophysical properties of this compound to assess its potential as a TADF emitter for high-efficiency lighting and displays. researchgate.netrsc.orgnih.gov
Corrosion Inhibitors: Organic molecules containing heteroatoms (like N and O) and π-systems can effectively inhibit the corrosion of metals in acidic media by adsorbing onto the metal surface. semanticscholar.orgnih.gov Acridin-9(10H)-one itself has shown excellent inhibition efficiency for mild steel. semanticscholar.org The planar structure of this compound would facilitate strong adsorption, and the electron-rich p-tolyl group could enhance this effect. Future studies should involve experimental (e.g., electrochemical impedance spectroscopy) and computational investigations to quantify the corrosion inhibition efficiency of this specific derivative for various metals and alloys. researchgate.netresearchgate.net
Fluorescent Probes and Dyes: The inherent fluorescence of the acridone core can be tuned by substitution. mdpi.com The introduction of the 4-methylphenyl group can influence the emission wavelength and quantum yield. This tunability makes it a candidate for development as a fluorescent dye or a sensor for detecting specific analytes through mechanisms like photoinduced electron transfer (PET).
| Application Area | Relevant Property of Acridone Core | Potential Role of 10-(4-Methylphenyl) Group | References |
|---|---|---|---|
| OLEDs (TADF Emitters) | Electron-accepting nature, high rigidity, high triplet energy. | Acts as an electron donor, helps tune the D-A character and reduce the S₁-T₁ energy gap. | rsc.orgnih.gov |
| Corrosion Inhibition | Planar structure, presence of N and O heteroatoms for adsorption. | Increases electron density and surface coverage, enhancing adsorption and inhibition efficiency. | semanticscholar.orgnih.govresearchgate.net |
| Fluorescent Probes | High fluorescence quantum yield, photostability. | Modifies the photophysical properties (absorption/emission wavelengths, Stokes shift). | mdpi.com |
Q & A
Q. What are the conventional synthetic routes for preparing 10-(4-Methylphenyl)acridin-9(10H)-one?
-
Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, 2-acetylacridin-9(10H)-one reacts with aryl aldehydes in ethanol under basic conditions (e.g., KOH) to form chalcone intermediates, which are further functionalized via microwave-assisted reactions with reagents like isoniazid in glacial acetic acid and DMF . Another approach involves heating precursor acids (e.g., 2-(4-acetylphenylamino)benzoic acid) with polyphosphoric acid (PPA) at 120–130°C for 3 hours, yielding the acridinone core with ~87% efficiency . Modern methods include Pd-catalyzed cyclization of halogenated precursors with arylamines, offering regioselective control .
-
Key Data :
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization with PPA | 120–130°C, 3 h | 87% | |
| Chalcone formation | KOH/ethanol, RT | 75–85% | |
| Microwave functionalization | 80°C, 20 min | 65–70% |
Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?
- Methodological Answer : Structural validation relies on spectroscopic and crystallographic techniques:
-
NMR : Proton and carbon NMR identify substituent patterns and confirm aromatic proton environments .
-
X-ray crystallography : Resolves bond lengths (e.g., C–C: 1.48–1.52 Å) and angles (e.g., 107.8–109.1°) to verify molecular geometry .
-
HPLC-MS : Ensures purity (>95%) and detects byproducts .
- Example :
In one study, X-ray analysis revealed a planar acridinone core with a dihedral angle of 8.2° between the aryl and acridinone moieties, confirming steric constraints .
- Example :
Q. What are the common challenges in cyclization reactions during acridinone synthesis?
- Methodological Answer : Key issues include:
- Incomplete cyclization : Addressed by optimizing PPA concentration and reaction time .
- Byproduct formation : Controlled via inert atmospheres (N₂/Ar) to prevent oxidation .
- Low regioselectivity : Mitigated using Pd catalysts (e.g., Pd(OAc)₂) to direct aryl coupling .
Advanced Research Questions
Q. How can reaction conditions be optimized for multi-step synthesis of functionalized acridinones?
- Methodological Answer : Optimization involves:
-
Microwave irradiation : Reduces reaction time (e.g., from 12 h to 20 min) and improves yield by 15–20% .
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Catalyst screening : Pd/ligand systems (e.g., Buchwald-Hartwig conditions) enhance coupling efficiency for aryl groups .
-
Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in cyclization steps .
Q. What strategies resolve discrepancies in crystallographic data during structural elucidation?
- Methodological Answer : Contradictions arise from polymorphism or disordered solvent molecules. Solutions include:
Q. How do substituents on the acridinone core influence photophysical properties?
- Methodological Answer : Electron-donating groups (e.g., –OCH₃) redshift absorption/emission spectra via conjugation. For example:
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Methoxy substitution : Increases molar absorptivity (ε = 12,500 M⁻¹cm⁻¹ at 365 nm) compared to methyl derivatives (ε = 9,800 M⁻¹cm⁻¹) .
-
Methyl groups : Enhance fluorescence quantum yield (Φ = 0.45 vs. 0.28 for unsubstituted analogs) due to reduced non-radiative decay .
- Experimental Design :
Use time-resolved fluorescence spectroscopy to correlate substituent effects with excited-state lifetimes.
- Experimental Design :
Q. What computational methods validate experimental findings for acridinone derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
